

"2-bromo-N-cyclohexylacetamide" molecular weight

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Compound of Interest

Compound Name: 2-bromo-N-cyclohexylacetamide

Cat. No.: B1266729

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Technical Guide: 2-bromo-N-cyclohexylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-bromo-N-cyclohexylacetamide**, a key reagent in organic synthesis and a potential building block in the development of novel pharmaceutical agents.

Chemical Properties and Molecular Data

2-bromo-N-cyclohexylacetamide is a halogenated amide with significant utility in synthetic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and an amide linkage, makes it a versatile intermediate for the introduction of the N-cyclohexylacetamido moiety and for participation in various coupling reactions.

Table 1: Physicochemical and Molecular Data for **2-bromo-N-cyclohexylacetamide**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ BrNO	[1][2]
Molecular Weight	220.11 g/mol	[1]
CAS Number	63177-66-2	[1][2]
Alternate Molecular Weight	220.1069 g/mol	[2]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **2-bromo-N-cyclohexylacetamide**.

2.1. Synthesis of **2-bromo-N-cyclohexylacetamide**

A standard method for the synthesis of **2-bromo-N-cyclohexylacetamide** involves the acylation of cyclohexylamine with bromoacetyl bromide.

Materials:

- Cyclohexylamine
- Bromoacetyl bromide
- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Triethylamine (or other non-nucleophilic base)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer

- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclohexylamine and triethylamine in anhydrous diethyl ether.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromoacetyl bromide in anhydrous diethyl ether to the cooled reaction mixture via the addition funnel with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

2.2. Characterization

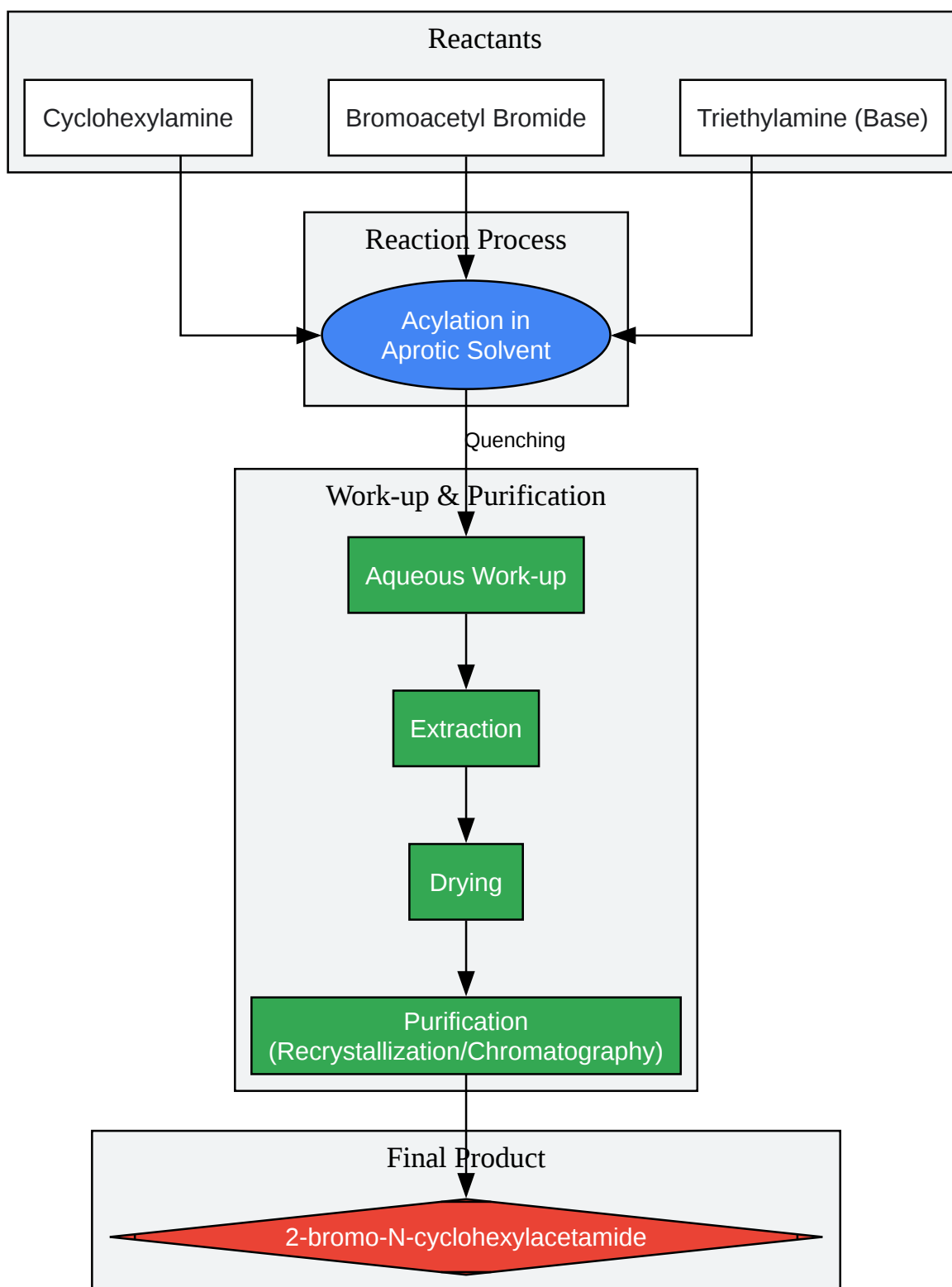
The identity and purity of the synthesized **2-bromo-N-cyclohexylacetamide** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the molecular structure.
- Mass Spectrometry (MS): To verify the molecular weight.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches of the amide).

Logical Workflow and Diagrams

The synthesis of **2-bromo-N-cyclohexylacetamide** is a straightforward yet critical process for its application in further chemical transformations. The following diagram illustrates the logical workflow of the synthesis.



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Caption: Synthetic workflow for **2-bromo-N-cyclohexylacetamide**.

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References

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